

Comparative metabolomics of plant tissues with high vs. low Isopimpinellin content.

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Compound of Interest

Compound Name: *Isopimpinellin*

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Comparative Metabolomics: Unraveling Isopimpinellin Content in Plant Tissues

A detailed guide for researchers, scientists, and drug development professionals on the metabolomic distinctions between plant tissues with high and low concentrations of the furanocoumarin, **Isopimpinellin**.

Isopimpinellin, a naturally occurring furanocoumarin, is of significant interest to the pharmaceutical and scientific communities due to its photosensitizing, and potential anticarcinogenic properties.[1][2] Found in numerous plant species, particularly within the Apiaceae family (e.g., celery, parsnips, and garden angelica), its concentration can vary dramatically between different species and even between different tissues of the same plant.[1][2] Understanding the metabolomic profile of plants with differential **Isopimpinellin** content is crucial for identifying biosynthetic pathways, developing high-yield natural sources, and exploring its therapeutic applications.

This guide provides a comparative analysis of plant tissues with high versus low **Isopimpinellin** content, supported by experimental data from metabolomic studies.

Quantitative Metabolite Analysis

The following tables summarize the quantitative data on **Isopimpinellin** and related furanocoumarins from comparative metabolomic studies. The primary comparison is between

Heracleum sosnowskyi, a species known for its high furanocoumarin content, and Heracleum sibiricum, a related species with significantly lower levels. Additionally, data from Ammi majus fruits is included as an example of a plant part with a notably high concentration of **Isopimpinellin**.

Table 1: Comparative Furanocoumarin Content in Heracleum Species (µg/g of dry weight)

| Compound | Heracleum sosnowskyi (High Content) | Heracleum sibiricum (Low Content) | Plant Part |
|-------------|-------------------------------------|-----------------------------------|---------------------|
| Psoralen | Present (levels variable) | Trace amounts to undetectable | Above-ground organs |
| Xanthotoxin | Significantly higher levels | Lower levels | Above-ground organs |
| Bergapten | Present (levels variable) | Lower levels | Above-ground organs |
| Angelicin | Present (levels variable) | Trace amounts | Above-ground organs |

Data synthesized from a comparative transcriptomic and metabolomic study of H. sosnowskyi and H. sibiricum.[1][3] The study notes that while both species produce compounds in the furanocoumarin synthesis pathway leading to **Isopimpinellin**, the quantities differ significantly. [1][3]

Table 2: Furanocoumarin Content in Ammi majus Fruits (High Content Tissue)

| Compound | Concentration (mg/100 g dry wt.) |
|----------------|----------------------------------|
| Isopimpinellin | 404.14 |
| Xanthotoxin | 368.04 |
| Bergapten | 253.05 |

Data from a quantitative analysis of Ammi majus fruits.[4] This highlights a plant tissue with a very high concentration of **Isopimpinellin**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative metabolomic analyses.

Metabolite Extraction from Plant Tissues

This protocol is a synthesis of methods used for the extraction of furanocoumarins from Heracleum and Ammi majus.

- **Sample Preparation:** Plant samples (e.g., leaves, stems, inflorescences) are collected and freeze-dried to a constant weight. The dried material is then ground into a fine powder.
- **Extraction:**
 - A known quantity (e.g., 100 mg) of the powdered plant material is placed in a sample tube.
 - 1 mL of methanol is added to the tube.
 - The mixture is subjected to sonication for 30 minutes to facilitate the extraction of metabolites.
 - The sample is then centrifuged at 10,000 x g for 5 minutes.
 - The supernatant (methanol extract) is collected.
 - This extraction process is repeated three times with the same plant material to ensure complete extraction.
- **Sample Concentration and Reconstitution:**
 - The collected methanol extracts are combined and evaporated to dryness using a vacuum concentrator at 45°C.
 - The dried residue is redissolved in a specific volume (e.g., 1 mL) of methanol.

- The reconstituted sample is centrifuged again at 10,000 x g for 10 minutes to remove any particulate matter.
- Final Preparation for Analysis: For LC-MS/MS analysis, the final extract is diluted (e.g., 10 to 100 times) with a solution of 5% acetonitrile in MilliQ water containing 0.1% formic acid.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

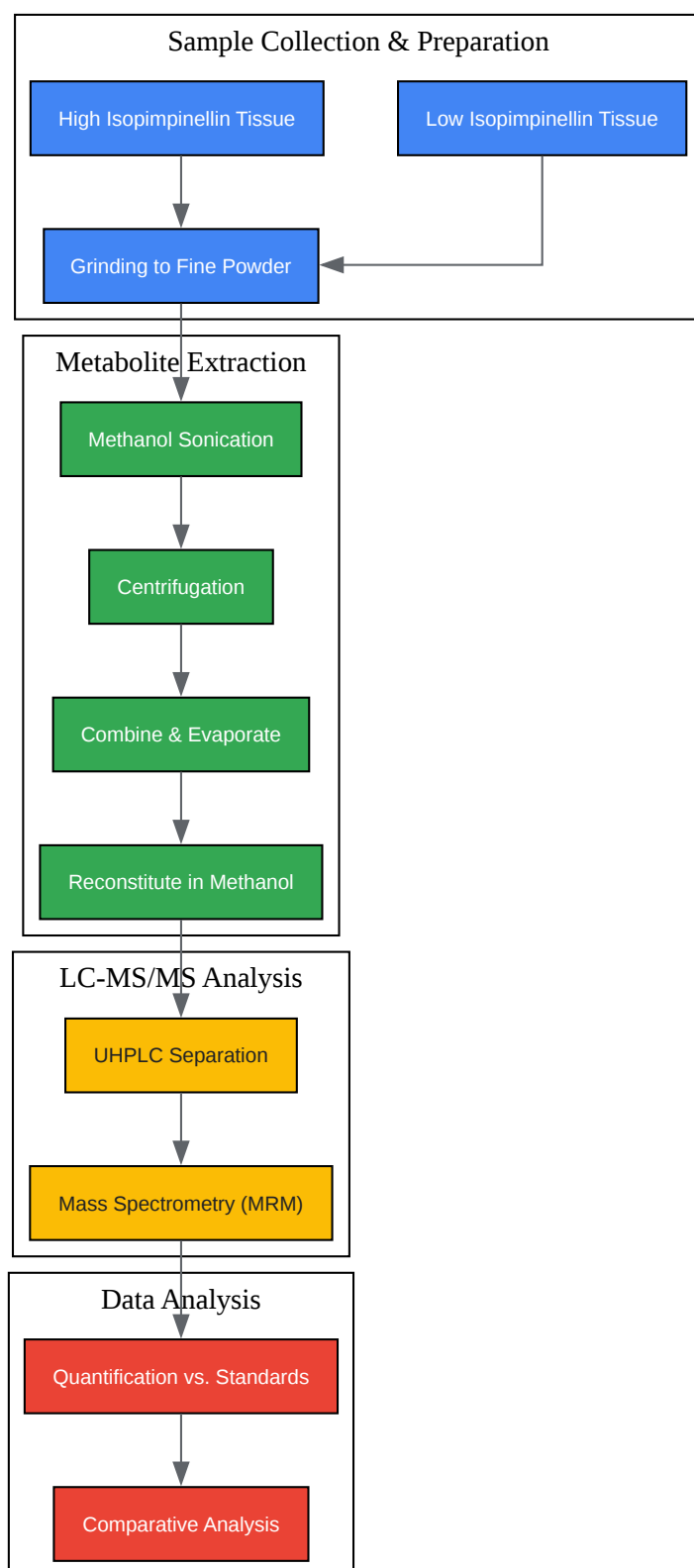
This protocol outlines a typical method for the quantitative analysis of furanocoumarins.

- Chromatographic Separation:
 - System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.
 - Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18) is commonly employed for the separation of furanocoumarins.
 - Mobile Phase: A gradient of two solvents is typically used:
 - Mobile Phase A: MilliQ water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Program: A specific gradient program is run to separate the different furanocoumarins based on their polarity.
 - Injection Volume: A small volume of the prepared extract (e.g., 4 µL) is injected into the system.
- Mass Spectrometry Detection:
 - System: A triple quadrupole mass spectrometer is used for sensitive and specific detection.
 - Ionization Mode: Positive electrospray ionization (ESI+) is a common mode for analyzing furanocoumarins.

- Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific furanocoumarins. This involves monitoring specific precursor-to-product ion transitions for each analyte.
- Quantification:
 - Standard Curves: Standard solutions of known concentrations for each furanocoumarin (e.g., psoralen, angelicin, xanthotoxin, bergapten, and **Isopimpinellin**) are prepared and run on the LC-MS/MS system.
 - Calibration: A linear calibration curve is generated by plotting the peak areas of the standards against their concentrations.
 - Concentration Determination: The concentrations of the furanocoumarins in the plant samples are determined by comparing their peak areas to the calibration curve.[3]

Visualizations

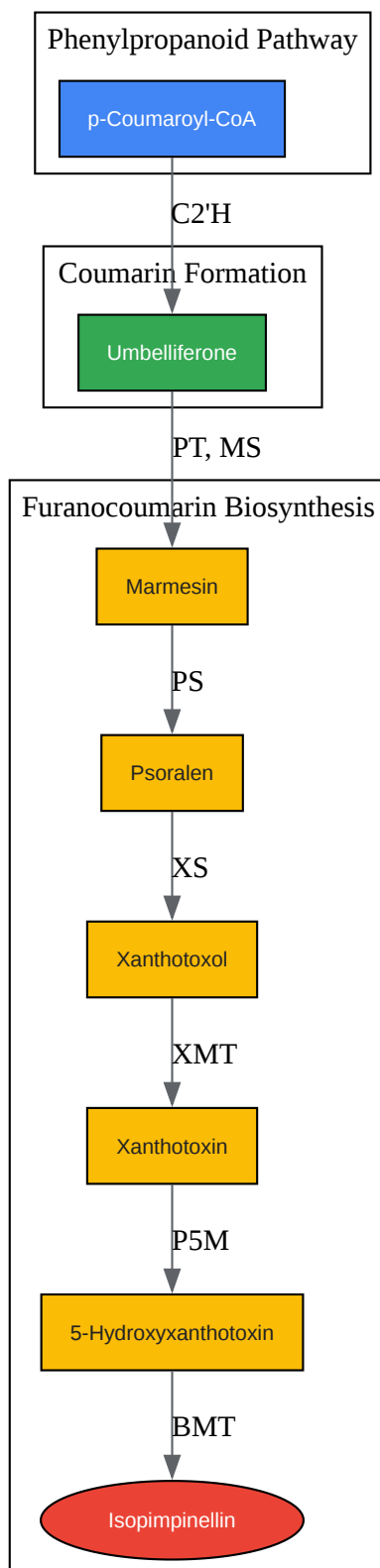
Experimental Workflow for Comparative Metabolomics



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Caption: Experimental workflow for comparative metabolomics of plant tissues.

Isopimpinellin Biosynthesis Pathway



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Caption: Simplified biosynthesis pathway of **Isopimpinellin**.

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